molecular formula C28H25FN6O3 B2713451 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 932963-31-0

2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Cat. No. B2713451
CAS RN: 932963-31-0
M. Wt: 512.545
InChI Key: GZKWOMQNTHEZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C28H25FN6O3 and its molecular weight is 512.545. The purity is usually 95%.
BenchChem offers high-quality 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quality Control and Synthesis

  • The development of quality control methods for derivatives of [1,2,4]triazoloquinazoline, a related compound, has been outlined, highlighting its potential as an antimalarial agent. This includes the identification, solubility, and assay by potentiometric titration, among other methods, indicating a comprehensive approach to ensuring compound purity and effectiveness (Danylchenko et al., 2018).

Antimicrobial Activities

  • Synthesis and evaluation of 1,2,4-triazole derivatives, including their antimicrobial activities against various microorganisms, have been documented. This suggests the potential of related compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

  • A study on 1,2,4-triazoloquinoline derivatives aimed at anticancer activity shows that certain compounds exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This indicates the potential therapeutic applications of related quinazolinone compounds in cancer treatment (Reddy et al., 2015).

Inhibition of Biological Processes

  • Research on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has shown potential antimicrobial activity. This suggests the role of such compounds in inhibiting growth or activity of microorganisms, indicating a potential pathway for developing new antimicrobial therapies (Babu et al., 2015).

Antihistaminic Agents

  • The synthesis and evaluation of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic agents have been documented. This highlights the potential use of related compounds in developing treatments for allergic reactions and related conditions (Alagarsamy et al., 2009).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a triazoloquinazolinone with a piperazine derivative containing a methoxyphenyl and a ketone group, followed by the addition of a fluoroaryl group.", "Starting Materials": [ "2-amino-4-(2-methoxyphenyl)piperazine", "ethyl 2-(3-fluorophenyl)acetate", "2-chloro-3-nitrobenzoic acid", "sodium azide", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "triethylamine", "dimethylformamide", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Ethyl 2-(3-fluorophenyl)acetate is reacted with 2-chloro-3-nitrobenzoic acid in the presence of sodium hydroxide to form ethyl 2-(3-fluorophenyl)-3-nitrobenzoate.", "Step 2: The nitro group of ethyl 2-(3-fluorophenyl)-3-nitrobenzoate is reduced to an amino group using palladium on carbon and hydrogen gas.", "Step 3: The resulting amine is reacted with sodium azide in the presence of thionyl chloride to form 2-(3-fluorophenyl)-3-nitrobenzyl azide.", "Step 4: The azide group of 2-(3-fluorophenyl)-3-nitrobenzyl azide is reduced to an amine group using palladium on carbon and hydrogen gas.", "Step 5: Ethyl 2-(3-fluorophenyl)-3-aminobenzoate is reacted with 2-amino-4-(2-methoxyphenyl)piperazine in the presence of triethylamine and dimethylformamide to form 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one.", "Step 6: The final compound is purified using dichloromethane and ethanol, and then recrystallized from water." ] }

CAS RN

932963-31-0

Molecular Formula

C28H25FN6O3

Molecular Weight

512.545

IUPAC Name

2-(3-fluorophenyl)-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one

InChI

InChI=1S/C28H25FN6O3/c1-38-24-12-5-4-11-23(24)32-13-15-33(16-14-32)25(36)18-34-22-10-3-2-9-21(22)27-30-26(31-35(27)28(34)37)19-7-6-8-20(29)17-19/h2-12,17H,13-16,18H2,1H3

InChI Key

GZKWOMQNTHEZNT-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC(=CC=C6)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.